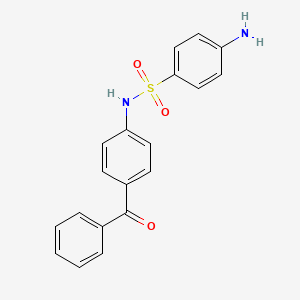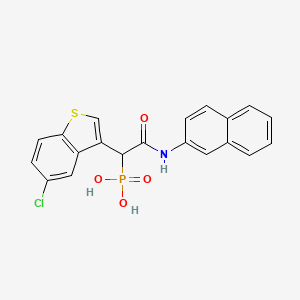
Chymase-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chymase-IN-1 is a selective, orally active inhibitor of human mast cell chymase, with an IC50 value of 29 nM . Chymase is a chymotrypsin-like serine protease that plays a significant role in various physiological and pathological processes, including inflammation, allergy, angiogenesis, and tissue remodeling .
Preparation Methods
Synthesis of the Core Structure: The core structure of Chymase-IN-1 is synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications.
Purification: The synthesized compound is purified using chromatographic techniques to ensure high purity and yield.
Characterization: The final product is characterized using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its structure and purity.
Chemical Reactions Analysis
Chymase-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced using reducing agents to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chymase-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of chymase and its effects on various biochemical pathways.
Biology: this compound is employed in biological studies to investigate the role of chymase in inflammation, allergy, and tissue remodeling.
Medicine: The compound is explored for its therapeutic potential in treating diseases such as hypertension, atherosclerosis, and fibrosis by inhibiting chymase activity
Mechanism of Action
Chymase-IN-1 exerts its effects by selectively inhibiting the activity of human mast cell chymase. The mechanism involves binding to the active site of chymase, thereby preventing the enzyme from catalyzing the conversion of angiotensin I to angiotensin II and the activation of other pro-inflammatory peptides such as transforming growth factor-beta (TGF-β) and matrix metalloproteinase-9 (MMP-9) . This inhibition reduces inflammation, tissue remodeling, and fibrosis .
Comparison with Similar Compounds
Chymase-IN-1 is compared with other similar compounds, such as:
SUN-C8257: Another chymase inhibitor with a different chemical structure but similar inhibitory activity.
BCEAB: A chymase inhibitor known for its efficacy in reducing inflammation and tissue remodeling.
NK3201: A potent chymase inhibitor with applications in cardiovascular research .
This compound is unique due to its high selectivity and oral bioavailability, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C20H15ClNO4PS |
|---|---|
Molecular Weight |
431.8 g/mol |
IUPAC Name |
[1-(5-chloro-1-benzothiophen-3-yl)-2-(naphthalen-2-ylamino)-2-oxoethyl]phosphonic acid |
InChI |
InChI=1S/C20H15ClNO4PS/c21-14-6-8-18-16(10-14)17(11-28-18)19(27(24,25)26)20(23)22-15-7-5-12-3-1-2-4-13(12)9-15/h1-11,19H,(H,22,23)(H2,24,25,26) |
InChI Key |
HUJXISJLAPAFBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(C3=CSC4=C3C=C(C=C4)Cl)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


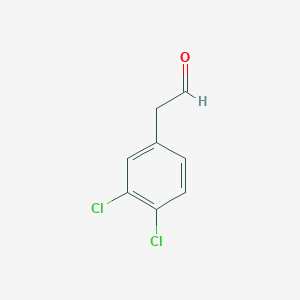
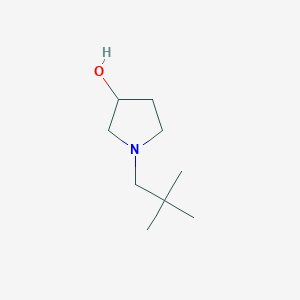
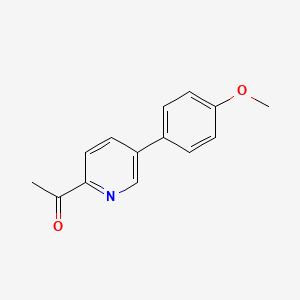

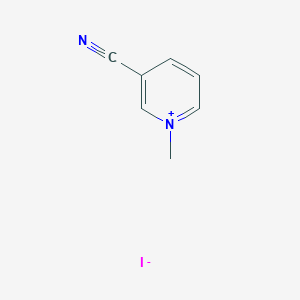

![6-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1365718.png)
![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1365719.png)
![Diethyl [difluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B1365728.png)
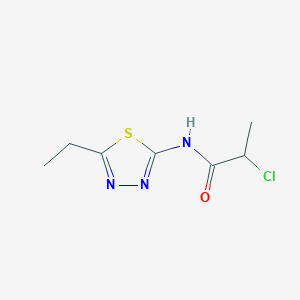
![2,4-dichloro-N-[(4-phenylmethoxyphenyl)methylideneamino]aniline](/img/structure/B1365731.png)
